3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine
CAS No.: 19652-14-3
Cat. No.: VC20740256
Molecular Formula: C15H12ClN3
Molecular Weight: 269.73 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19652-14-3 |
---|---|
Molecular Formula | C15H12ClN3 |
Molecular Weight | 269.73 g/mol |
IUPAC Name | 5-(4-chlorophenyl)-2-phenylpyrazol-3-amine |
Standard InChI | InChI=1S/C15H12ClN3/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13/h1-10H,17H2 |
Standard InChI Key | ZLGORAQNGFCUFU-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N |
Canonical SMILES | C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N |
Chemical Identity and Properties
Structural Characteristics
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine belongs to the class of pyrazoles, which are five-membered heterocyclic rings containing two nitrogen atoms. The compound's structure is characterized by three primary components: a pyrazole core serving as the central scaffold, a 4-chlorophenyl substituent at position 3, and a phenyl group directly attached to the nitrogen at position 1 of the pyrazole ring. Additionally, an amine group (-NH2) is present at position 5, contributing to the compound's reactivity profile and potential for forming hydrogen bonds .
The presence of these structural features creates a molecule with multiple reactive sites and distinctive electronic properties. The chlorine atom on the phenyl ring influences the electron distribution within the molecule, potentially affecting its interactions with biological targets. Meanwhile, the amine group provides opportunities for hydrogen bonding and further derivatization, making this compound versatile in various chemical applications.
Physical Properties
The compound exists as a solid at room temperature with well-defined physical characteristics. Its relatively high melting point suggests significant intermolecular forces, likely due to the hydrogen bonding capabilities of the amine group and the π-π stacking interactions between the aromatic rings.
Table 1: Physical Properties of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine
Property | Value | Source |
---|---|---|
Physical State | Solid | |
Melting Point | 191-192°C | |
Molecular Weight | 269.73 g/mol | |
Purity (Commercial) | ≥99% | |
Recommended Storage | Cool, dry place |
These physical properties influence the compound's handling, purification methods, and application potential in various research contexts.
Chemical Identifiers
For unambiguous identification in chemical databases and literature, 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine is associated with several standardized chemical identifiers:
Table 2: Chemical Identifiers of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine
These identifiers facilitate precise communication about the compound in scientific discourse and ensure accurate tracking in chemical inventory systems.
Nomenclature and Alternative Names
The compound is known by several systematic and alternative names in chemical literature:
Chemical Reactivity
Stability and Reactivity Profile
The stability of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine under various conditions is an important consideration for its handling, storage, and application. Based on its structure and related compounds, it is likely to be:
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Stable under normal temperature and pressure conditions
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Sensitive to strong oxidizing or reducing agents
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Potentially reactive with electrophiles, particularly at the amine position
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Stable to mild acidic and basic conditions
Understanding these stability parameters is crucial for designing effective synthetic routes and applications.
Biological Activity and Applications
Structure-Activity Relationships
The biological activity of heterocyclic compounds like pyrazoles is often closely tied to their structural features. For 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine, several structural elements may contribute to potential biological activities:
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The chlorophenyl substituent may enhance lipophilicity, potentially improving membrane permeability
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The amine group can serve as both hydrogen bond donor and acceptor, facilitating interactions with biological targets
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The phenyl group can participate in hydrophobic interactions and π-π stacking with aromatic amino acid residues in protein targets
Recent research on benzenesulfonamide derivatives featuring pyrazole rings has demonstrated that these compounds can exhibit promising activity as human carbonic anhydrase inhibitors with potential applications as diuretic agents . The structural similarities suggest that 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine might share some of these properties or could serve as a scaffold for developing related compounds with enhanced biological activities.
Comparative Analysis with Related Compounds
A comparison with structurally related compounds provides additional context for understanding the potential applications of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine:
The compound 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine, while similar, differs in the position of substituents and features an ethylamine group rather than a direct amine attachment to the pyrazole ring. These differences in substitution pattern could significantly affect the compound's biological activity profile and physicochemical properties.
Recent research has explored novel (E)-4-(((3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide derivatives as potential diuretic agents . These compounds, which share the core 3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl structure with our compound of interest, have shown promising results in molecular docking studies and ADME (absorption, distribution, metabolism, and excretion) predictions, suggesting potential therapeutic applications.
Current Research and Future Perspectives
Recent Research Trends
Current research involving pyrazole derivatives similar to 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine focuses on several key areas:
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Development of novel synthetic methodologies to improve efficiency and sustainability
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Investigation of structure-activity relationships to enhance biological activity
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Exploration of potential applications in medicinal chemistry
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Computational studies to predict properties and biological activities
Of particular relevance is recent research on pyrazole-containing benzenesulfonamide derivatives as potential diuretic agents through inhibition of human carbonic anhydrase . These studies have employed molecular docking techniques and pharmacokinetic predictions to evaluate the compounds' potential as therapeutic agents, revealing promising binding affinities with human carbonic anhydrase I and II.
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